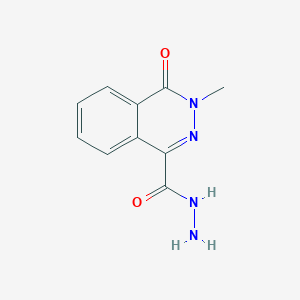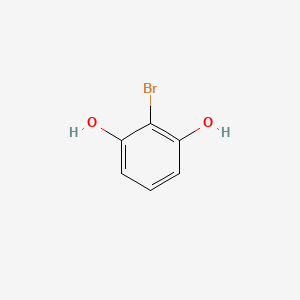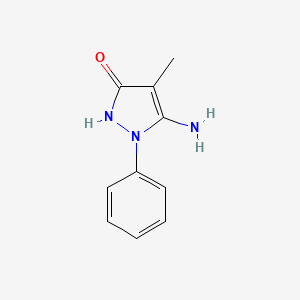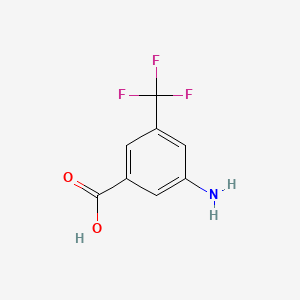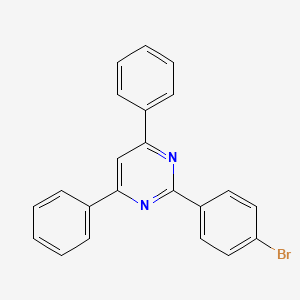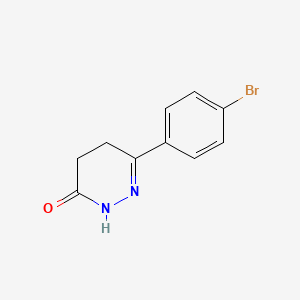
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one and its derivatives can involve multiple steps, including Friedel-Crafts acylation, cyclization, and condensation reactions. For instance, the synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives has been reported through a process that includes Friedel-Crafts acylation followed by cyclization and condensation with aromatic aldehydes (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one has been characterized by various spectroscopic techniques. The compound features two cyclic groups, a pyridazine ring, and a 4-(methoxycarbonyl)phenyl group linked by a methylene spacer. The pyridazine ring is twisted, and intermolecular hydrogen bonds contribute to forming a one-dimensional polymeric structure (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Chemical Reactions and Properties
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one undergoes various chemical reactions, including dehydrogenation, Michael addition, and reactions with formaldehyde and secondary amines. These reactions lead to the formation of derivatives with different substituents, showcasing the compound's reactivity and versatility in organic synthesis (Soliman & El-Sakka, 2011).
Physical Properties Analysis
The physical properties of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. While specific physical properties are not detailed in the provided studies, such properties can be determined using standard laboratory techniques and are essential for the compound's practical applications.
Chemical Properties Analysis
The chemical properties of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one, including acidity, basicity, and reactivity with other chemical agents, are influenced by its molecular structure. The presence of the bromophenyl and pyridazinone groups contributes to its unique chemical behavior, making it a valuable compound for further research and application in synthesis and pharmaceuticals (Soliman & El-Sakka, 2011).
Aplicaciones Científicas De Investigación
-
Acid-controlled multicomponent selective synthesis
- Field : Organic Chemistry
- Summary : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed .
- Methods : The synthesis was achieved from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Results : In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
-
4-Bromophenylacetic acid
- Field : Organic Chemistry
- Summary : 4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .
- Methods : 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .
- Results : It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide; a mixture of the 2- and 4- isomers is made, and the 4- isomer is isolated by fractional crystallization .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Summary : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods : The process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
4-Bromophenylacetic Acid Reactions
- Field : Organic Chemistry
- Summary : 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .
- Methods : The reaction involves the use of sodium tetraphenylborate .
- Results : The product of this reaction, felbinac, can be further converted to xenbucin .
-
Methyl 4-bromophenylacetate Synthesis
- Field : Organic Chemistry
- Summary : Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification .
- Methods : The process involves refluxing 4-bromophenylacetic acid with methanol acidified with sulfuric acid .
- Results : An ethyl ester can be made in an analogous way using ethanol instead of methanol . A hydrazone derivative, 2- (4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
-
Preparation of 4-Bromophenyl Hydrazine
- Field : Organic Chemistry
- Summary : Phenylhydrazine and its derivatives are the main raw materials of derivatives such as preparation pyrazolone, indoles .
- Methods : The traditional preparation method starts with arylamine as the raw material, generates diazonium salt through diazotization reaction, and the alkaline solution with S-WAT is reduced to diazanyl with diazo .
- Results : The product, 4-bromophenyl-hydrazine, is obtained through purification and drying .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-bromophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDNLMGOLYMTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351051 | |
| Record name | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one | |
CAS RN |
36725-37-8 | |
| Record name | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

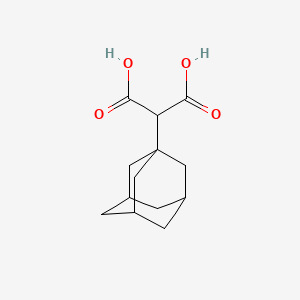





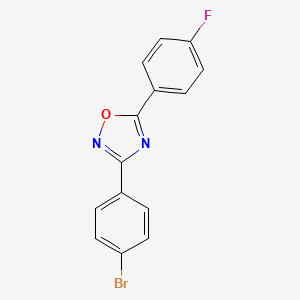
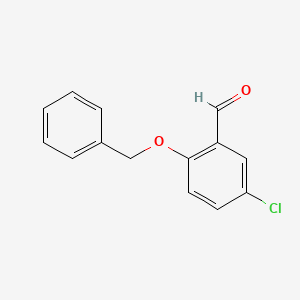
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)
